molecular formula C9H9F4NO B13580421 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13580421
M. Wt: 223.17 g/mol
InChI Key: AOOXYSDYIWWUNE-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1270342-22-7) is a fluorinated ethanolamine derivative of significant interest in modern medicinal chemistry and drug discovery. This compound features a chiral center and a benzene ring substituted with both fluorine and trifluoromethyl groups, a combination known to critically influence a molecule's physicochemical properties. The incorporation of the trifluoromethyl group is a established strategy in drug design, as it can enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic characteristics . As a building block, this chemical serves as a versatile synthetic intermediate for the construction of more complex bioactive molecules. Compounds with similar fluorinated aromatic and amino alcohol motifs have been investigated as potential intermediates in the synthesis of chemokine receptor antagonists, such as CCR5 antagonists for HIV treatment . Researchers can leverage the amino and hydroxyl functional groups for various chemical transformations, including nucleophilic substitution, reductive amination, and salt formation to improve solubility and handling . The molecular formula is C9H9F4NO, and it has a molecular weight of 223.17 g/mol . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2

InChI Key

AOOXYSDYIWWUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluoro-substituted phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents significantly alter electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Compound Name (CAS) Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol (886761-79-1) 2-F, 5-CF₃ (ethanol backbone) C₉H₈F₄O 208.16 High lipophilicity; used in organic synthesis.
(S)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol 4-F, 2-CF₃ (aminoethanol backbone) Not provided Not provided Discontinued; chiral building block.
2-Amino-1-[2,5-difluorophenyl]ethanol (1567958-26-2) 2-F, 5-F (ethanolamine backbone) C₈H₉F₂NO 173.16 Lower lipophilicity; potential medicinal intermediate.
(R)-2-Amino-2-(5-Bromo-2-fluorophenyl)ethan-1-ol (1213027-14-5) 5-Br, 2-F (aminoethanol backbone) C₈H₉BrFNO 234.07 Bromine increases steric bulk; used in asymmetric catalysis.

Key Observations :

  • Positional Isomerism : Shifting the fluorine from position 2 to 4 (as in ) alters steric interactions and electronic distribution, affecting binding affinity in receptor-targeted applications .

Functional Group Modifications

Aminoethanol vs. Ethanol Backbones
  • 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol: The presence of both -NH₂ and -OH groups enables hydrogen bonding and chirality, critical for enantioselective synthesis .
  • 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol (): Lacks the amino group, reducing polarity and limiting use in chiral applications .
Halogen vs. Trifluoromethyl Substitution
  • Bromine () : Increases molecular weight and steric hindrance, which may hinder pharmacokinetics but improve ligand-receptor specificity .
  • Chlorine () : Chlorine’s moderate electron withdrawal and smaller size compared to -CF₃ may balance solubility and activity in lead optimization .

Biological Activity

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol, with the CAS number 1213032-20-2, is an organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts.

  • Molecular Formula : C9H9F4NO
  • Molecular Weight : 223.17 g/mol
  • Functional Groups : Amino (-NH2), Hydroxyl (-OH), Trifluoromethyl (-CF3)

Biological Activity Overview

Research indicates that compounds structurally similar to 2-amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol exhibit significant biological activities. These include:

  • Anti-inflammatory Effects : The trifluoromethyl group may enhance binding affinity to biological targets involved in inflammatory pathways.
  • Analgesic Properties : Potential interactions with pain receptors suggest possible applications in pain management.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberKey Features
2-Amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol2228532-87-2Different fluorine positioning; potential variations in activity.
(S)-2-Amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol1213465-38-3Stereoisomer; pharmacological effects may differ due to chirality.
(R)-2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol1213081-95-8Similar trifluoromethyl substitution; distinct properties due to fluorine positioning.

The biological activity of 2-amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is hypothesized to involve interactions with specific receptors or enzymes. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, although detailed mechanisms remain under investigation.

Case Study: In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. For instance, studies have indicated its potential as an inhibitor of specific enzymes related to inflammation and pain signaling pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For example:

  • Synthesis Techniques : Multi-step organic reactions are employed to synthesize this compound, with varying conditions affecting yield and purity.
  • Biological Evaluation : A study demonstrated that analogs possessing similar structural features exhibited varying degrees of inhibitory activity against target enzymes, suggesting that modifications in substituent positions could lead to enhanced efficacy.
  • Molecular Docking Studies : Computational studies have been utilized to predict binding affinities and interaction modes with target proteins, providing insights into the pharmacodynamics of the compound.

Q & A

Q. What are the key spectroscopic techniques for characterizing 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol?

  • Methodological Answer : Characterization typically involves ¹H/¹³C NMR to confirm the phenyl ring substituents and amino/ethanol moieties. The trifluoromethyl group (CF₃) exhibits distinct ¹⁹F NMR signals at ~-60 to -70 ppm. FT-IR identifies hydroxyl (broad ~3200-3400 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₀F₄NO, theoretical MW 208.16 g/mol) . For chiral variants, polarimetry or chiral HPLC is required to assess enantiomeric purity .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common approach involves reductive amination of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethanolamine. Sodium triacetoxyborohydride (STAB) in dichloromethane or methanol at 0–25°C is used to reduce the imine intermediate. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 2-fluoro-5-(trifluoromethyl)phenyl bromide) with aminoethanol derivatives may be employed. Yields range from 40–70%, requiring purification via silica gel chromatography .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : To enhance enantiomeric excess (ee ), use chiral catalysts (e.g., (R)- or (S)-BINAP with transition metals) during asymmetric reductive amination. Alternatively, kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica lipase B) selectively modifies one enantiomer. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol eluent) separates enantiomers. Reported ee values exceed 95% under optimized conditions .

Q. How do structural modifications (e.g., fluorination patterns) impact biological activity?

  • Methodological Answer : The 2-fluoro substituent enhances metabolic stability by blocking cytochrome P450 oxidation, while the trifluoromethyl group increases lipophilicity (logP ~2.5), improving membrane permeability. Comparative studies with analogs (e.g., 2-chloro or 3-fluoro derivatives) show reduced receptor binding affinity (IC₅₀ increases 10-fold). Replacements of the ethanol moiety with methyl groups diminish hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 vs. 5 µM for kinase inhibition) may arise from assay conditions. Standardize protocols :
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM vs. 10 µM).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Control for solvent effects (DMSO ≤0.1% v/v). Cross-reference with structurally validated analogs (e.g., 2-amino-2-(4-chloro-3-CF₃-phenyl)ethanol) to confirm trends .

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